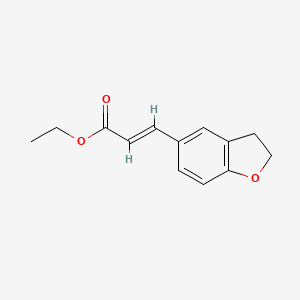

Etil (E)-3-(2,3-dihidrobenzofuran-5-il)-2-propenoato

Descripción general

Descripción

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate is an organic compound with the molecular formula C13H14O3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate has several scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate typically involves the reaction of 2,3-dihydrobenzofuran with ethyl acrylate under basic conditions. A common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), primary amines (RNH2)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Amides, other ester derivatives

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit kinase inhibitory activities, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with receptors and enzymes involved in inflammatory and oxidative stress pathways .

Comparación Con Compuestos Similares

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate can be compared with other benzofuran derivatives:

2,3-Dihydrobenzofuran: A simpler structure with similar biological activities but lacks the ester functionality, which can be crucial for specific applications.

Benzofuran-2-carboxylic acid:

Benzofuran-3-carboxaldehyde: Features an aldehyde group, making it more reactive in certain synthetic applications.

These comparisons highlight the unique properties of Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate, particularly its ester functionality, which can be leveraged in various chemical transformations and applications.

Actividad Biológica

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate is an organic compound recognized for its potential therapeutic applications, particularly in the treatment of sleep disorders. Its unique structure, characterized by a propenoate functional group and a dihydrobenzofuran moiety, contributes to its diverse biological activities.

- Molecular Formula : C₁₃H₁₄O₃

- Molecular Weight : Approximately 218.25 g/mol

- Structure : The compound features a propenoate group attached to a 2,3-dihydrobenzofuran structure, which is significant for its biological interactions.

Research indicates that Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate may act as a receptor agonist, particularly targeting the orexin 2 receptor. Orexins are neuropeptides that play a crucial role in regulating sleep-wake cycles and promoting wakefulness. Preliminary studies suggest that this compound may increase sleep duration and improve sleep quality in animal models by modulating neurotransmitter systems involved in sleep regulation .

Biological Activities

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate exhibits several notable biological activities:

- Sleep Disorders : Identified as a potential therapeutic agent for insomnia, with ongoing studies to elucidate its mechanisms of action .

- Anti-inflammatory and Analgesic Properties : Preliminary investigations suggest that the compound may possess anti-inflammatory and analgesic effects, although further research is required to confirm these activities .

- Antioxidative Effects : Benzofuran compounds, including this one, have shown strong antioxidative properties that could be beneficial in various therapeutic contexts .

Comparative Analysis with Similar Compounds

The following table compares Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate | Contains a propenoate group | Potentially different reactivity due to double bond |

| Ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)propanoate | Bromo-substituted variant | Enhanced reactivity due to halogen presence |

| Ethyl 4-(2,3-dihydrobenzofuran-5-yl)butanoate | Different position of benzofuran attachment | Variation in biological activity due to structural differences |

Case Studies and Research Findings

-

Therapeutic Potential in Sleep Disorders :

- A study highlighted the compound's ability to act as an orexin receptor agonist, suggesting it could enhance sleep duration and quality in experimental models .

- Further pharmacological investigations are needed to translate these findings into clinical applications.

-

Preliminary Anti-inflammatory Studies :

- Early research indicates that Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate may exhibit anti-inflammatory effects. However, detailed mechanisms and efficacy require further exploration .

-

Antioxidative Activity Evaluation :

- Benzofuran derivatives have been shown to possess antioxidative properties. Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate's structural features suggest it may share these beneficial effects .

Propiedades

IUPAC Name |

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGFAGDJJKISNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694265 | |

| Record name | Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-65-6 | |

| Record name | Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.